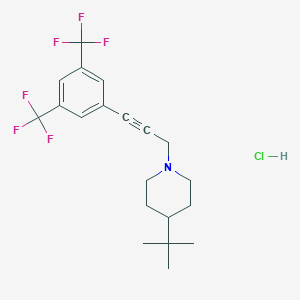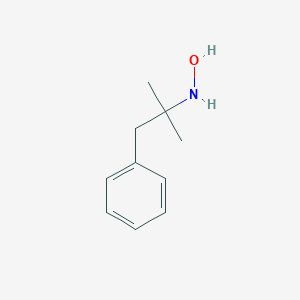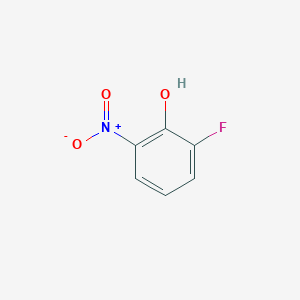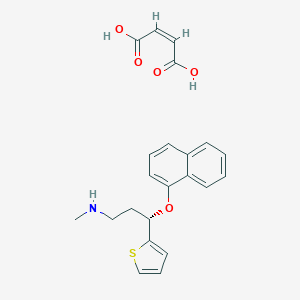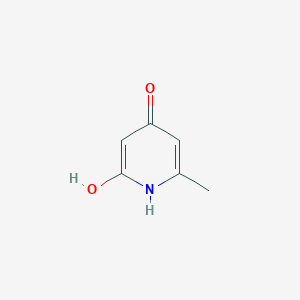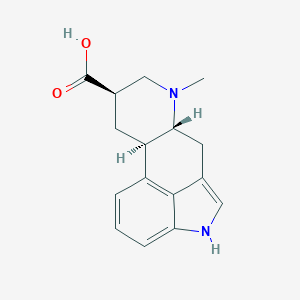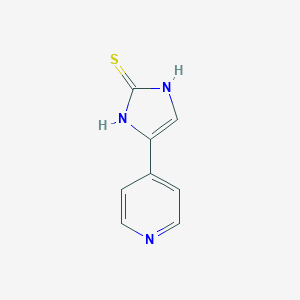![molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8](/img/structure/B128919.png)
4-[(2,5-Difluorophenyl)methyl]piperidine
描述
The compound "4-[(2,5-Difluorophenyl)methyl]piperidine" is a derivative of piperidine, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as ligands for various receptors, and modifications to their structure can significantly alter their affinity and selectivity for these targets .
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. Starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate are commonly used, and the processes can yield reasonable overall yields, as seen in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a yield of 62.4%. The structures of intermediates and target compounds are typically confirmed using techniques like 1H NMR .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various computational and analytical techniques. For instance, single crystal X-ray diffraction can be used to determine the crystal structure, as seen with 4-piperidinecarboxylic acid hydrochloride, which adopts an orthorhombic space group and features a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Density Functional Theory (DFT) calculations, including B3LYP/6-311++G(d, p) basis set, can be employed to examine the optimized molecular geometry and reactive parameters of these compounds .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be explored through computational evaluations, such as analyzing the frontier molecular orbitals (HOMO-LUMO) and mapping the Molecular Electrostatic Potential (MEP) to identify reactive sites. The energy difference between HOMO and LUMO provides insights into the stability and reactivity of the molecule. Additionally, topological parameters from the Quantum Theory of Atoms in Molecules (QTAIM) framework, Reduced Density Gradient (RDG), and Noncovalent Interactions (NCI) can be used to describe various intermolecular forces and interactions within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as log P values, can be estimated using HPLC analysis. These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compounds. In vitro receptor binding assays can be used to determine the affinity and selectivity of these compounds for specific receptors, such as σ-1 and σ-2 receptors. The dissociation constants and the ratio of Ki (σ-2/σ-1) provide valuable information on the potential of these compounds as ligands for receptor studies .
安全和危害
The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .
属性
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNPXKKKCNDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633319 | |
| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Difluorophenyl)methyl]piperidine | |
CAS RN |
150019-62-8 | |
| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


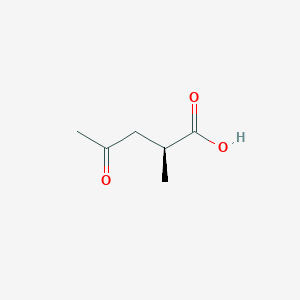
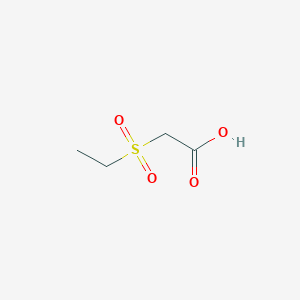

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
